molecular formula C9H8BrClO3 B12952843 2-Bromo-3,4-dimethoxybenzoyl chloride

2-Bromo-3,4-dimethoxybenzoyl chloride

Cat. No.: B12952843
M. Wt: 279.51 g/mol
InChI Key: GMBDVHGVEZJFPR-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and two methoxy groups. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dimethoxybenzoyl chloride typically involves the bromination of 3,4-dimethoxybenzoyl chloride. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Boronic acids with palladium catalysts under basic conditions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Debrominated Products: Formed from reduction reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

2-Bromo-3,4-dimethoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its ability to introduce functional groups.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethoxybenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and methoxy groups on the benzene ring influence its electronic properties, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoyl Chloride: Lacks the bromine substituent, making it less reactive in certain coupling reactions.

    2,4-Dimethoxybenzoyl Chloride: Has a different substitution pattern, affecting its reactivity and applications.

    4-Bromo-3,5-dimethoxybenzoyl Chloride: Similar structure but with different substitution positions, leading to variations in reactivity.

Uniqueness

2-Bromo-3,4-dimethoxybenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

2-bromo-3,4-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3

InChI Key

GMBDVHGVEZJFPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)Cl)Br)OC

Origin of Product

United States

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